molecular formula C23H14ClN5O B11695985 5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11695985
M. Wt: 411.8 g/mol
InChI Key: DRJRHBHMLPRBRF-FOWTUZBSSA-N
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Description

5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with amino, cyano, and phenyl groups, along with a furan ring bearing a chlorophenyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the furan ring: This step involves the coupling of the pyrazole intermediate with a furan derivative, often using palladium-catalyzed cross-coupling reactions.

    Functional group modifications: Amino, cyano, and phenyl groups are introduced through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Catalyst selection: Using efficient and reusable catalysts to minimize costs.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for drug design and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its therapeutic potential.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, making it valuable in fields like electronics and materials science.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile: Lacks the furan and chlorophenyl groups, resulting in different chemical and biological properties.

    3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile:

Uniqueness

The presence of the furan ring and the chlorophenyl group in 5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE imparts unique electronic and steric properties, making it distinct from other pyrazole derivatives. These features contribute to its specific reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H14ClN5O

Molecular Weight

411.8 g/mol

IUPAC Name

5-amino-3-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H14ClN5O/c24-17-8-6-15(7-9-17)21-11-10-19(30-21)12-16(13-25)22-20(14-26)23(27)29(28-22)18-4-2-1-3-5-18/h1-12H,27H2/b16-12+

InChI Key

DRJRHBHMLPRBRF-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N)C#N)N

Origin of Product

United States

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